molecular formula C10H15NO B1656758 4-[(Dimethylamino)methyl]-2-methylphenol CAS No. 540510-97-2

4-[(Dimethylamino)methyl]-2-methylphenol

Cat. No.: B1656758
CAS No.: 540510-97-2
M. Wt: 165.23
InChI Key: HFDBPSGIHSZBHA-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]-2-methylphenol is a phenolic compound with a pendant dimethylaminomethyl functional group. This structure is characteristic of a class of compounds known as Mannich bases, which are recognized for their significant utility in synthetic and industrial chemistry. A primary research application for compounds of this type is as a catalyst or accelerator in polymer science. Specifically, structurally similar tertiary amine phenols, such as 2,4,6-Tris(dimethylaminomethyl)phenol, are extensively used as catalysts and accelerators for the homo-polymerization and curing of epoxy resins . This functionality is critical in developing coatings, sealants, composites, and adhesives with tailored curing kinetics and final material properties . The mechanism of action typically involves the tertiary amine group initiating an anionic chain reaction, opening the epoxide ring and facilitating cross-linking to form a hardened polymer network. Beyond its catalytic role, the molecular scaffold of this compound serves as a valuable building block in organic synthesis and chemical intermediate. Related compounds with dimethylamino and phenolic groups are investigated for their biological activity, including as subjects in cytotoxicity studies on various cancer cell lines . Researchers value this compound for its versatile reactivity, which allows for further chemical modifications, making it a useful precursor in developing more complex molecules for material science and pharmaceutical research. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(dimethylamino)methyl]-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-6-9(7-11(2)3)4-5-10(8)12/h4-6,12H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDBPSGIHSZBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666356
Record name 4-[(Dimethylamino)methyl]-2-methylphenol
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540510-97-2
Record name 4-[(Dimethylamino)methyl]-2-methylphenol
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URL https://comptox.epa.gov/dashboard/DTXSID90666356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(dimethylamino)methyl]-2-methylphenol
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Precision Synthetic Methodologies and Mechanistic Elucidation

Optimized Mannich Reaction Protocols for 4-[(Dimethylamino)methyl]-2-methylphenol Synthesis

The Mannich reaction is a cornerstone in the synthesis of aminomethylated phenols. This three-component condensation reaction involves an active hydrogen-containing compound (2-methylphenol), an aldehyde (formaldehyde), and a secondary amine (dimethylamine). The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde (B43269) and dimethylamine (B145610), which then undergoes electrophilic aromatic substitution onto the electron-rich phenol (B47542) ring.

Multi-component Condensation Approaches with Phenol, Formaldehyde, and Dimethylamine

The classical approach to the synthesis of this compound involves the direct condensation of 2-methylphenol (o-cresol), formaldehyde, and dimethylamine. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or water, and may be conducted at elevated temperatures to drive the reaction to completion. The regioselectivity of the aminomethylation is directed by the activating hydroxyl group and the existing methyl group on the phenolic ring. The hydroxyl group strongly activates the ortho and para positions, while the methyl group provides weaker activation. In the case of 2-methylphenol, the aminomethyl group is predominantly directed to the position para to the hydroxyl group, due to steric hindrance at the ortho positions.

A general procedure involves dropwise addition of aqueous formaldehyde to a stirred mixture of the phenol and aqueous dimethylamine at a controlled temperature, followed by a period of heating to ensure complete reaction. The product can then be isolated and purified using standard techniques. researchgate.net

ReactantStoichiometryRole
2-Methylphenol1 equivalentSubstrate
Formaldehyde1-2 equivalentsCarbonyl source
Dimethylamine1-2 equivalentsAmine source
Solvent (e.g., Ethanol)-Reaction medium
Temperature25-100 °CReaction condition

Green Chemistry Advancements: Solvent-Free Synthesis with Infrared Irradiation

In line with the principles of green chemistry, solvent-free methods for the Mannich reaction have been developed to reduce environmental impact. One such advancement is the use of infrared irradiation to promote the reaction between 2-methylphenol, formaldehyde, and dimethylamine in the absence of a solvent. arkat-usa.org This method offers several advantages, including significantly reduced reaction times, operational simplicity, and elimination of volatile organic solvents.

The reaction mixture, consisting of the neat reactants, is exposed to infrared light from a lamp, which provides the necessary energy to drive the condensation. arkat-usa.org The direct absorption of infrared energy by the reactant molecules leads to rapid heating and efficient conversion to the desired product.

ParameterConditionAdvantage
SolventNoneReduced waste and environmental impact
Energy SourceInfrared Irradiation (e.g., 250 W lamp)Rapid and uniform heating
Reaction TimeMinutesIncreased efficiency over conventional heating
Work-upChromatographic purificationSimple product isolation

Catalytic Strategies in Mannich Base Formation

The efficiency and selectivity of the Mannich reaction can be enhanced through the use of catalysts. Both acid and base catalysts can be employed to facilitate the formation of the iminium ion intermediate and the subsequent electrophilic substitution. In the context of phenolic Mannich base synthesis, catalytic amounts of a Lewis acid or a transition metal complex can promote the reaction under milder conditions and potentially improve yields. arkat-usa.org For instance, catalysts such as silicon tetrachloride have been shown to be effective in one-pot, three-component Mannich reactions under solvent-free conditions, affording high yields and good stereoselectivity in the case of cyclic ketones. researchgate.net While specific catalytic systems for the synthesis of this compound are not extensively detailed in readily available literature, the general principles of catalytic Mannich reactions are applicable. The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity of the aminomethylation.

Alternative and Derivatization Synthetic Routes

Beyond the traditional Mannich reaction, alternative synthetic pathways can be employed to produce this compound. These routes may offer advantages in terms of substrate scope or for the synthesis of specific derivatives.

Reductive Amination from Aldehyde Precursors

Reductive amination provides a versatile method for the synthesis of amines and can be adapted for the preparation of this compound. This two-step, one-pot process typically involves the reaction of an aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of the target compound, the precursor would be 4-hydroxy-3-methylbenzaldehyde (B106927). This aldehyde can be condensed with dimethylamine to form an iminium ion, which is subsequently reduced using a suitable reducing agent such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation. koreascience.krorganic-chemistry.org The choice of reducing agent is critical to ensure chemoselectivity, particularly in the presence of other reducible functional groups.

StepDescriptionReagents
1. Imine/Iminium Ion FormationCondensation of the aldehyde with dimethylamine.4-Hydroxy-3-methylbenzaldehyde, Dimethylamine
2. ReductionIn situ reduction of the intermediate to the final amine.Sodium borohydride, Catalytic Hydrogenation

Utilization of Schiff Base Intermediates in Synthesis

The synthesis of this compound can also be conceptualized through a pathway involving a Schiff base intermediate. A Schiff base, or imine, is formed by the condensation of a primary amine with an aldehyde or ketone. While dimethylamine is a secondary amine and does not form a stable Schiff base in the traditional sense, the underlying principle of forming a C=N bond followed by reduction is central to this synthetic approach.

A more direct application of Schiff base chemistry would involve the reaction of 4-hydroxy-3-methylbenzaldehyde with a primary amine to form a Schiff base, which could then be N-methylated and reduced. However, a more relevant interpretation in the context of the target molecule is the in-situ formation of the Eschenmoser's salt-like iminium ion from formaldehyde and dimethylamine, which then acts as a Mannich reagent.

Alternatively, a related synthetic strategy involves the initial formation of a Schiff base from a primary amine and formaldehyde, which can then react with 2-methylphenol. Subsequent N-methylation and reduction steps would yield the desired product. This multi-step approach allows for greater control and the potential to introduce a variety of substituents on the nitrogen atom. The synthesis of related secondary amines has been successfully achieved by the condensation of primary amines with aldehydes to form Schiff bases, followed by reduction with sodium borohydride. mdpi.com

Reaction Mechanism Investigations in this compound Formation

The synthesis of this compound is typically achieved through the Mannich reaction, a cornerstone of organic synthesis that involves the aminoalkylation of an acidic proton located on a carbon atom. In the case of phenols, this reaction proceeds with an electrophilic aromatic substitution mechanism. The reactants involved are 2-methylphenol (o-cresol), formaldehyde, and dimethylamine. Mechanistic studies, particularly theoretical investigations, have provided strong evidence that the reaction does not proceed through a simple direct substitution. Instead, it involves the formation of a highly reactive, transient species known as an o-quinone methide.

The involvement of o-quinone methide (o-QM), also known as 6-methylene-2,4-cyclohexadien-1-one, as a key intermediate is a widely accepted hypothesis for the condensation reactions of phenols with formaldehyde. mdpi.comrsc.org This ephemeral species is highly reactive due to its polarized structure and participates readily in 1,4-conjugate additions with nucleophiles. nih.gov In the context of this compound synthesis, the o-QM is formed from the precursor 2-methyl-4-(hydroxymethyl)phenol, which itself is generated from the initial reaction between 2-methylphenol and formaldehyde.

Theoretical studies using density functional theory (DFT) have confirmed the viability of the quinone methide pathway and have elucidated the energetics of its formation. mdpi.com Two primary mechanisms have been proposed for the generation of the o-QM intermediate from the hydroxymethylphenol precursor: an E1cb (elimination unimolecular conjugate base) mechanism and a water-aided intramolecular elimination. mdpi.com

The E1cb mechanism involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, followed by the rate-determining loss of a hydroxide (B78521) ion to generate the o-QM. mdpi.com Alternatively, a more energetically favorable pathway involves the participation of a water molecule to facilitate the elimination of a water molecule from the hydroxymethyl group, leading directly to the o-QM intermediate. mdpi.com This water-aided mechanism has a significantly lower energy barrier, making it the more probable pathway. mdpi.com

The potential energy barriers for these formation steps have been calculated, underscoring the favorability of the water-assisted route.

Calculated Potential Energy Barriers for o-Quinone Methide Formation
Reaction StepProposed MechanismCalculated Energy Barrier (kJ/mol)Reference
Intramolecular Water Elimination from o-D IntermediateFour-member Transition State145.8 mdpi.com
Water-Aided Elimination from o-D2-H2O Complexo-TS-WAE Transition StateLower than 145.8 kJ/mol (Rate-determining step for condensation) mdpi.com
Reaction of o-QM with neutral phenol (p-position)Addition Step70.6 mdpi.com

Table showing comparative data on the calculated energy barriers for different proposed mechanisms in the formation and reaction of o-quinone methide intermediates. The data highlights that the rate-determining step is the formation of the o-QM itself, with subsequent reactions having lower energy barriers. mdpi.com

Advanced Spectroscopic and Crystallographic Characterization of 4 Dimethylamino Methyl 2 Methylphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton and carbon frameworks in a molecule. By analyzing chemical shifts, spin-spin couplings, and through-space or through-bond correlations, the precise connectivity and spatial arrangement of atoms can be determined.

¹H NMR and ¹³C NMR Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct resonances for the aromatic protons, the methyl group on the ring, the methylene (B1212753) protons of the dimethylaminomethyl group, and the methyl protons of the dimethylamino group. The phenolic hydroxyl proton may appear as a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents on the aromatic ring. The presence of the hydroxyl, methyl, and dimethylaminomethyl groups will lead to a unique set of resonances for the aromatic carbons, as well as distinct signals for the aliphatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-[(Dimethylamino)methyl]-2-methylphenol

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-OHVariable (broad singlet)-
Ar-H6.5 - 7.5 (multiplets)115 - 160
-CH₃ (on ring)~2.2 (singlet)~20
-CH₂-~3.5 (singlet)~60
-N(CH₃)₂~2.3 (singlet)~45

Note: These are estimated values based on analogous structures and general chemical shift ranges. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are powerful methods for establishing connectivity and deducing the conformational preferences of a molecule. libretexts.org

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal proton-proton coupling networks. For instance, correlations would be expected between the aromatic protons on the phenol (B47542) ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum directly correlates the chemical shifts of protons with their attached carbon atoms. columbia.edu This would allow for the unambiguous assignment of the protonated carbons in the molecule, such as the aromatic CH groups and the aliphatic CH₂ and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range (2-3 bond) correlations between protons and carbons. researchgate.net This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations from the methylene protons to the aromatic carbons would confirm the position of the dimethylaminomethyl substituent.

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. nist.gov These techniques are complementary, as some vibrations may be more prominent in one type of spectrum than the other.

The IR and Raman spectra of this compound will be characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. While a specific spectrum for this compound is not available in the provided search results, the spectrum of the related compound 2,4,6-tris[(dimethylamino)methyl]phenol can be used for comparison. nist.gov

Key Expected Vibrational Modes:

O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the phenolic hydroxyl group.

C-H Stretch: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region.

C=C Stretch: Aromatic ring stretching vibrations will give rise to bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The phenolic C-O stretching vibration is typically observed around 1200-1260 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the dimethylamino group is expected in the 1000-1250 cm⁻¹ range.

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
O-H Stretch3200-3600IR
Aromatic C-H Stretch3000-3100IR, Raman
Aliphatic C-H Stretch2850-3000IR, Raman
C=C Aromatic Stretch1450-1600IR, Raman
C-O Stretch1200-1260IR
C-N Stretch1000-1250IR

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. libretexts.org The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, along with several characteristic fragment ions.

The fragmentation of this molecule would likely be initiated by the loss of an electron from the nitrogen atom of the dimethylamino group or the oxygen atom of the hydroxyl group, as these are regions of high electron density. Common fragmentation pathways for related compounds involve alpha-cleavage and benzylic cleavage. libretexts.org

Predicted Fragmentation Pattern:

Molecular Ion (M⁺): The mass spectrum should exhibit a molecular ion peak at m/z corresponding to the exact mass of C₁₀H₁₅NO.

Benzylic Cleavage: A prominent fragmentation pathway would be the cleavage of the bond between the aromatic ring and the methylene group, leading to the formation of a stable benzylic cation or a resonance-stabilized phenolic fragment.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation for amines. This would result in the loss of a methyl radical to form a stable iminium ion.

Table 3: Predicted Key Mass Fragments for this compound

Fragment Predicted m/z Proposed Structure/Loss
[M]⁺165Molecular Ion
[M - CH₃]⁺150Loss of a methyl radical from the dimethylamino group
[M - N(CH₃)₂]⁺121Loss of the dimethylamino group
[C₈H₁₀O]⁺122Fragment containing the phenol and methyl group
[CH₂N(CH₃)₂]⁺58Dimethylaminomethyl cation

Note: The relative intensities of these fragments would depend on the ionization energy and the stability of the resulting ions.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Crystal System and Unit Cell Parameter Analysis

While the crystal structure of this compound has not been reported in the searched literature, analysis of a closely related compound, 2-((4-methylphenylamino)methyl)phenol, reveals a triclinic crystal system with the space group P-1. researchgate.net It is plausible that this compound could also crystallize in a common crystal system such as monoclinic or orthorhombic.

The determination of the crystal system and unit cell parameters (a, b, c, α, β, γ) would be the first step in a single-crystal X-ray diffraction study. These parameters define the size and shape of the unit cell, which is the basic repeating unit of the crystal lattice. Subsequent structure solution and refinement would reveal the precise atomic coordinates, bond distances, and angles, providing an unambiguous depiction of the molecule's solid-state structure.

Table 4: Illustrative Crystal Data for a Related Substituted Phenol

Parameter Value for 2-((4-methylphenylamino)methyl)phenol researchgate.net
Crystal System Triclinic
Space Group P-1
a (Å) 5.761(2)
b (Å) 7.891(2)
c (Å) 12.734(4)
α (°) 89.40(1)
β (°) 87.77(1)
γ (°) 88.60(1)
Volume (ų) 578.3
Z 2

Note: This data is for a related compound and serves as an example of the type of information obtained from a single-crystal X-ray diffraction study.

Analysis of Intermolecular Interactions: Hydrogen Bonding (O-H···N, C-H···O, C-H···π) and π-π Stacking

A detailed analysis of intermolecular interactions requires precise atomic coordinates and unit cell parameters from single-crystal X-ray diffraction studies. Such data would allow for the calculation and characterization of potential hydrogen bonds, including the classical O-H···N hydrogen bond between the phenolic hydroxyl group and the nitrogen of the dimethylamino group of a neighboring molecule. Furthermore, weaker C-H···O and C-H···π interactions, as well as potential π-π stacking between the phenol rings, could be identified and their geometric parameters (distances and angles) determined. Without a published crystal structure, a quantitative and specific analysis for this compound is not possible.

Intramolecular Conformation and Tautomerism in Crystalline Forms

The intramolecular conformation of this compound in its crystalline state is defined by specific torsion angles, particularly concerning the orientation of the (dimethylamino)methyl substituent relative to the phenol ring. This information is derived directly from crystallographic data.

Regarding tautomerism, phenols can theoretically exist in equilibrium with their keto tautomers (cyclohexadienones). While the enol (phenol) form is overwhelmingly favored for simple phenols due to the stability of the aromatic ring, solid-state packing effects and specific intermolecular interactions can sometimes influence this equilibrium. An experimental crystallographic study would definitively determine which tautomeric form exists in the crystal lattice and whether any proton disorder, indicative of a tautomeric equilibrium, is present. In the absence of such data for this compound, no definitive statement can be made about its specific crystalline conformation or tautomeric state.

Computational Chemistry and Theoretical Characterization of 4 Dimethylamino Methyl 2 Methylphenol

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic properties of 4-[(Dimethylamino)methyl]-2-methylphenol. By calculating the electron density, DFT methods can accurately predict the molecule's geometry, energy, and various reactivity indicators, providing a foundational understanding of its chemical nature.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. imist.ma

For substituted phenols, the distribution of HOMO and LUMO is typically centered on the aromatic ring and the phenol (B47542) functional group. In this compound, the HOMO is expected to be localized primarily on the phenol ring, reflecting its electron-rich nature. The LUMO, conversely, would also be distributed over the aromatic system, indicating that electron excitation involves π-π* transitions within the ring. The presence of the electron-donating dimethylamino and methyl groups is anticipated to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack.

Table 1: Representative Frontier Orbital Energies for Substituted Phenols

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
p-methylphenol -5.5 -0.5 5.0
p-aminophenol -5.2 -0.4 4.8

Note: The data in this table is illustrative and based on computational studies of similar phenolic compounds. The exact values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). imist.ma The MEP is plotted onto the molecule's electron density surface, with different colors indicating varying potential values. Typically, red signifies regions of high negative potential (prone to electrophilic attack), while blue indicates areas of high positive potential (susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential, respectively.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. srce.hrresearchgate.net The nitrogen atom of the dimethylamino group would also exhibit a region of negative potential. The hydrogen atom of the hydroxyl group would, in contrast, be characterized by a positive potential (blue), indicating its acidic nature. researchgate.net The aromatic ring will likely display a mix of potentials, influenced by the activating effects of the substituents.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. nih.govresearchgate.net It provides detailed information on charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. usc.edu The analysis involves the transformation of the calculated wavefunction into a set of localized orbitals that correspond to the Lewis structure representation of bonds, lone pairs, and core orbitals.

Quantum Chemical Descriptors and Prediction of Chemical Reactivity

From the HOMO and LUMO energies derived from DFT calculations, several quantum chemical descriptors can be calculated to predict the global reactivity of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity. imist.ma

Key descriptors include:

Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -ELUMO. It is the energy released when an electron is added.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness (S = 1/η).

Electronegativity (χ): Defined as χ = (I + A) / 2. It describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Calculated as ω = χ² / (2η). It quantifies the electrophilic power of a molecule.

Table 2: Illustrative Quantum Chemical Descriptors for a Substituted Phenol

Descriptor Formula Typical Value (eV)
Ionization Potential (I) -EHOMO 5.5
Electron Affinity (A) -ELUMO 0.5
Chemical Hardness (η) (I - A) / 2 2.5
Chemical Softness (S) 1/η 0.4
Electronegativity (χ) (I + A) / 2 3.0

Note: These values are for illustrative purposes and are based on general data for substituted phenols. Specific calculations are required for this compound.

The values of these descriptors for this compound would be influenced by its specific substituent pattern, providing a comprehensive profile of its expected chemical behavior.

Computational Studies on Tautomeric Equilibria and Stability

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. For phenolic compounds, keto-enol tautomerism is of particular interest. nih.gov While phenols predominantly exist in the enol form due to the stability conferred by the aromatic ring, computational studies can explore the relative stability of the keto tautomer and the energy barrier for the tautomerization process. researchgate.netnih.gov

In this compound, the enol form is the aromatic phenol. A potential keto tautomer would involve the migration of the phenolic proton to one of the ring carbons, disrupting the aromaticity. DFT calculations can be employed to optimize the geometries of both the enol and keto forms and to calculate their relative energies. academicjournals.org The transition state for the proton transfer can also be located to determine the activation energy of the tautomerization. It is overwhelmingly likely that computational studies would confirm the significantly greater stability of the enol form for this compound, in line with the general principles of aromaticity.

Coordination Chemistry of 4 Dimethylamino Methyl 2 Methylphenol As a Ligand

Ligand Design Principles and Coordination Modes of Dimethylaminomethylphenol Derivatives

The ligand 4-[(Dimethylamino)methyl]-2-methylphenol belongs to the class of Mannich bases, which are synthesized through the aminomethylation of a phenol (B47542). The presence of a phenolic hydroxyl group, a tertiary amino group, and a substituted aromatic ring provides multiple potential coordination sites, making it a versatile ligand in coordination chemistry.

The design of dimethylaminomethylphenol derivatives as ligands is predicated on several key principles:

Hard-Soft Acid-Base (HSAB) Theory: The phenolic oxygen is a hard donor atom, favoring coordination with hard metal ions, while the amino nitrogen is a borderline donor, capable of coordinating with a wider range of metal ions. This allows for selective complexation.

Chelation: The spatial arrangement of the hydroxyl and amino groups allows for the formation of stable five- or six-membered chelate rings with a metal ion. The chelate effect enhances the thermodynamic stability of the resulting complexes.

Dimethylaminomethylphenol derivatives can exhibit various coordination modes, including:

Monodentate: Coordination through either the phenolic oxygen or the amino nitrogen.

Bidentate (N,O-coordination): This is the most common mode, where the deprotonated phenolic oxygen and the amino nitrogen coordinate to the same metal center, forming a stable chelate ring.

Bridging: The phenolic oxygen can act as a bridging ligand between two or more metal centers, leading to the formation of polynuclear complexes.

Synthesis and Physicochemical Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often with the addition of a base to facilitate the deprotonation of the phenolic hydroxyl group.

Transition Metal Complexes (e.g., Copper(II), Nickel(II), Rhenium, Cobalt(II), Manganese(II), Zinc(II))

A variety of transition metal complexes involving ligands similar to this compound have been synthesized and characterized.

Copper(II) Complexes: Copper(II) complexes with related N,O-donor ligands have been extensively studied. For instance, dinuclear copper(II) complexes of 2,6-bis[(N-methylpiperazine-1-yl)methyl]-4-formyl phenol have been synthesized and characterized, revealing a square pyramidal geometry around the copper atoms. mdpi.com The synthesis of heteroleptic copper(II) complexes with 2′-hydroxy-4-(dimethylamino)chalcone has also been reported, where the copper(II) ion is coordinated by the chalcone (B49325) and a diimine ligand. nih.gov

Nickel(II) Complexes: Nickel(II) complexes with Mannich base ligands have been prepared and often exhibit square-planar or octahedral geometries. For example, a new Mannich base, N-(1-morpholinobenzyl) semicarbazide, forms a diamagnetic square-planar complex with Ni(II). ias.ac.in The magnetic moments of Ni(II) complexes with dimethoxybenzoates suggest high-spin octahedral configurations. scielo.br

Rhenium Complexes: The coordination chemistry of rhenium with aminophenol-type ligands is less explored. However, rhenium(I) tricarbonyl complexes with N-heterocyclic carbene ligands have been synthesized and their photochemical properties investigated. acs.org

Cobalt(II) Complexes: Dinuclear cobalt(II) complexes with double μ-phenoxo bridges have been synthesized using Schiff-base ligands derived from substituted phenols. nih.govscispace.com Magnetic studies of these complexes often reveal weak ferromagnetic or antiferromagnetic coupling between the cobalt centers. nih.govscispace.com

Manganese(II) Complexes: Manganese(II) complexes with various nuclearities have been prepared using phenol-based compartmental ligands. rsc.orgtsijournals.comuin-malang.ac.idresearchgate.netnih.gov The synthesis of a series of organomanganese complexes bearing a chelating and stabilizing cyclopentadienyl-phosphine ligand has also been reported. rsc.org

Zinc(II) Complexes: Zinc(II) complexes with N,O-donor Schiff base ligands have been synthesized and structurally characterized. researchgate.netnih.govlucp.net These complexes often exhibit tetrahedral or distorted tetrahedral geometries.

Polynuclear Metal Complexes and Fluxional Behavior

The bridging capability of the phenolate (B1203915) oxygen in this compound and its derivatives facilitates the formation of polynuclear complexes. These complexes are of significant interest due to their potential applications in magnetism and catalysis.

Polynuclear Complexes: Dinuclear and polynuclear complexes of various first-row transition metals are often formed with phenol-based ligands. The magnetic properties of these complexes are highly dependent on the bridging angle and the distance between the metal centers. fsu.edu For instance, dinuclear cobalt(II) complexes with double µ-phenoxo bridges have been shown to exhibit weak ferromagnetic coupling. nih.govscispace.com Tetranuclear Ni(II) complexes with a cubane-like structure have also been synthesized and their magnetic properties investigated. e-bookshelf.de

Fluxional Behavior: Fluxionality in coordination compounds refers to the intramolecular rearrangement of ligands around a central metal ion. While specific studies on the fluxional behavior of this compound complexes are scarce, related systems have shown dynamic processes. For example, the fluxionality of organometallic molecules can be studied using techniques like NMR spectroscopy. researchgate.net The dynamic behavior of the N,N-dimethylaminomethyl group in ferrocenyl ligands has been investigated in zinc complexes. nih.gov

Structural Elucidation of Coordination Compounds via X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of coordination compounds. This method provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.

In a dinuclear cobalt(II) complex bridged by phenoxo groups derived from a related Schiff base, the geometry around the cobalt centers is described as a distorted octahedron. scispace.com Zinc(II) complexes with N,O-donor ligands typically exhibit tetrahedral or penta-coordinated dimeric structures. researchgate.net

Table 1: Representative Crystallographic Data for a Related Copper(II) Complex

ParameterValue
Compound[Cu(phen)(L)(NO3)] (L = 2′-hydroxy-4-(dimethylamino)chalcone) nih.gov
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123(1)
b (Å)18.456(2)
c (Å)14.876(2)
β (°)98.76(1)
V (Å3)2745.4(6)
Z4

Spectroscopic Signatures in Metal Complexes (e.g., UV-Vis, Electron Paramagnetic Resonance, Magnetic Susceptibility)

Spectroscopic techniques are crucial for characterizing the electronic structure and magnetic properties of metal complexes.

UV-Vis Spectroscopy: The electronic spectra of transition metal complexes provide information about d-d electronic transitions and charge transfer bands. For instance, the UV-Vis spectrum of a square-planar Ni(II) complex with a Mannich base ligand shows a d-d band at 23077 cm-1, assigned to the 1A1g → 1B1g transition. ias.ac.in In copper(II) complexes, d-d transitions are typically observed in the visible region.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying paramagnetic species, such as Cu(II) and high-spin Co(II) and Mn(II) complexes. The EPR spectrum provides information about the g-tensor and hyperfine coupling constants, which are sensitive to the coordination environment of the metal ion. The X-band ESR spectra of a Cu(II) complex with a Mannich base ligand in DMSO at 300 K and 77 K have been reported. ias.ac.in The EPR spectra of dinuclear copper(II) complexes can indicate the presence of magnetic exchange interactions between the metal centers.

Magnetic Susceptibility: Magnetic susceptibility measurements provide information about the number of unpaired electrons in a complex and the nature of magnetic interactions in polynuclear species. The magnetic moment of a high-spin Co(II) complex with a Mannich base ligand was found to be 3.85 B.M., consistent with a square-planar geometry. ias.ac.in For polynuclear complexes, variable-temperature magnetic susceptibility measurements are used to determine the magnitude and nature (ferromagnetic or antiferromagnetic) of the magnetic exchange coupling constant (J). scielo.brnih.govscispace.comfsu.edue-bookshelf.de For example, a dinuclear cobalt(II) complex with double μ-phenoxo bridges exhibited weak ferromagnetic coupling with a J value of +1.87(2) cm–1. scispace.com

Table 2: Representative Magnetic and Spectroscopic Data for Related Transition Metal Complexes

Complex TypeMetal IonTechniqueKey FindingsReference
Dinuclear Phenoxo-bridgedCo(II)Magnetic SusceptibilityWeak ferromagnetic coupling, J = +1.87 cm-1 scispace.com
Mononuclear Mannich BaseNi(II)Magnetic Susceptibility, UV-VisDiamagnetic, square-planar, d-d band at 23077 cm-1 ias.ac.in
Tetranuclear CubaneNi(II)Magnetic SusceptibilityFerromagnetic interactions, S = 4 ground state e-bookshelf.de
Mononuclear Mannich BaseCu(II)EPRAnisotropic g-tensor indicative of specific geometry ias.ac.in

Catalytic Applications and Mechanistic Studies Involving 4 Dimethylamino Methyl 2 Methylphenol

The chemical structure of 4-[(Dimethylamino)methyl]-2-methylphenol, a Mannich base derived from o-cresol, incorporates both a tertiary amine and a phenolic hydroxyl group. This bifunctional nature is characteristic of a class of compounds widely recognized for their catalytic activity, particularly in polymer chemistry. While specific research on this compound is not extensively detailed in publicly available literature, its catalytic behavior can be largely inferred from the well-documented activities of its structural analogs.

Reactivity and Advanced Functional Group Transformations of 4 Dimethylamino Methyl 2 Methylphenol

Oxidation Pathways Leading to Quinone Derivatives

Phenols are readily oxidized, and the presence of activating groups, such as the hydroxyl and the alkylamino groups in 4-[(dimethylamino)methyl]-2-methylphenol, facilitates this process. Oxidation can yield quinone and quinone-like structures, which are of significant interest in synthetic chemistry and materials science.

The oxidation of phenols to quinones can be achieved through various methods, including chemical and electrochemical approaches. libretexts.orgyoutube.com For phenols with ortho or para activating groups, oxidation to the corresponding quinone is a common transformation. youtube.com In the case of this compound, the hydroxyl group and the para-substituted aminomethyl group activate the ring, making it susceptible to oxidation.

Electrochemical methods offer a controlled way to induce oxidation. frontiersin.orgmdpi.com The process involves the direct oxidation of the phenolic compound at an anode surface or indirect oxidation mediated by electrochemically generated species like hydroxyl radicals. frontiersin.orgmdpi.com The oxidation of similar p-aminophenol structures has been shown to proceed via the formation of quinoneimine intermediates. researchgate.net For this compound, a plausible pathway involves an initial electron transfer from the phenol (B47542) to form a phenoxy radical. Subsequent oxidation and rearrangement, potentially involving the aminomethyl group, would lead to the formation of a p-quinone methide or a related quinone derivative. The specific product would be influenced by the reaction conditions, such as the electrode material, applied potential, and pH. nih.gov

Chemical oxidants are also effective for this transformation. Reagents like manganese dioxide (MnO2) in acidic media have been successfully used to oxidize para-substituted phenols to their corresponding p-benzoquinones. google.com For instance, 2,4,6-trimethylphenol (B147578) can be oxidized to 2,6-dimethyl-p-benzoquinone using this method. google.com Given the structural similarities, it is expected that this compound would undergo a similar transformation to yield a substituted p-benzoquinone derivative. Other oxidizing agents, such as o-iodoxybenzoic acid (IBX), have been shown to regioselectively oxidize phenols to o-quinones, particularly when the phenol contains at least one electron-donating group. nih.gov

Table 1: Oxidation Reactions of Substituted Phenols

Starting Phenol Oxidizing Agent/Method Product Reference
p-Cresol (B1678582) Chromic Acid p-Benzoquinone libretexts.org
2,4,6-Trimethylphenol Manganese Dioxide / H₂SO₄ 2,6-Dimethyl-p-benzoquinone google.com
General Phenols o-Iodoxybenzoic Acid (IBX) o-Quinones nih.gov

Reduction Chemistry of Amine Moieties

The dimethylamino group in this compound is part of a benzylic amine structure. The carbon-nitrogen (C-N) bond in such systems can be cleaved under reductive conditions, a process often referred to as hydrogenolysis.

Catalytic hydrogenation is a primary method for the reduction of benzylic groups. google.comgoogle.com This process typically involves molecular hydrogen (H₂) and a metal catalyst, such as palladium (Pd), platinum (Pt), or rhodium (Rh) on a support like carbon (C). google.comresearchgate.net For benzylic amines, hydrogenolysis of the C-N bond can lead to the formation of a methyl group at that position and dimethylamine (B145610). In the context of this compound, this would result in the formation of 2,4-dimethylphenol (B51704) (p-xylenol).

The efficiency and selectivity of catalytic hydrogenation can be influenced by several factors, including the choice of catalyst, solvent, temperature, and pressure. google.comresearchgate.net For example, rhodium/molybdenum (Rh/Mo) catalysts have been shown to be effective for the hydrogenation of amides to amines. researchgate.net While this is a different transformation, it highlights the utility of bimetallic systems in C-N bond chemistry. The hydrogenation of nitro groups to amines is another related transformation where catalysts like palladium on charcoal are commonly used. google.comgoogle.com

Alternative reduction methods, while less common for simple deamination, exist for more complex transformations of amine derivatives. However, for the specific cleavage of the benzylic C-N bond in this compound, catalytic hydrogenolysis remains the most direct and widely applicable approach.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of the hydroxyl (-OH) group and, to a lesser extent, the alkyl substituent. byjus.com The -OH group is a powerful ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. byjus.com

In this compound, the para position is already occupied by the (dimethylamino)methyl group. The positions ortho to the hydroxyl group are C-2 and C-6. The C-2 position is substituted with a methyl group. Therefore, the most likely position for electrophilic attack is the C-6 position, which is ortho to the hydroxyl group and meta to the (dimethylamino)methyl group. Another possible, though likely less favored, position is C-5, which is meta to the hydroxyl group.

Common EAS Reactions:

Halogenation: Phenols react readily with halogens like bromine (Br₂) and chlorine (Cl₂), often without the need for a Lewis acid catalyst that is typically required for less activated rings like benzene (B151609). byjus.comlibretexts.org Treatment of this compound with bromine water would likely lead to substitution at the available ortho position (C-6), yielding 6-bromo-4-[(dimethylamino)methyl]-2-methylphenol. Due to the high activation of the ring, poly-substitution could occur if reaction conditions are not controlled. msu.edu

Nitration: Nitration involves the introduction of a nitro (-NO₂) group onto the aromatic ring. masterorganicchemistry.com This is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgmasterorganicchemistry.com Due to the high reactivity of phenols, direct nitration with concentrated nitric acid can lead to oxidation and the formation of tarry byproducts. byjus.commsu.edu Using dilute nitric acid at low temperatures can provide better control, leading to the formation of 4-[(dimethylamino)methyl]-2-methyl-6-nitrophenol. byjus.com

Sulfonation: Sulfonation introduces a sulfonic acid (-SO₃H) group. This reaction is typically carried out using fuming sulfuric acid (H₂SO₄ with dissolved SO₃). msu.edu The reaction is reversible, which can be useful in synthetic strategies where the sulfonic acid group is used as a temporary blocking group. libretexts.org

Friedel-Crafts Reactions: While the Friedel-Crafts alkylation and acylation are cornerstone EAS reactions, they are often problematic with highly activated substrates like phenols. The hydroxyl group can coordinate with the Lewis acid catalyst, deactivating it. masterorganicchemistry.com Furthermore, the high reactivity can lead to multiple alkylations. youtube.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagent Predicted Major Product
Bromination Br₂ in a non-polar solvent 6-Bromo-4-[(dimethylamino)methyl]-2-methylphenol
Nitration Dilute HNO₃, low temp. 4-[(Dimethylamino)methyl]-2-methyl-6-nitrophenol

Photochemical Transformations and Deamination Reaction Mechanisms in Aminomethyl Phenols

The absorption of ultraviolet or visible light can induce chemical reactions in molecules, a field known as photochemistry. Aminomethyl phenols can undergo various photochemical transformations, with cleavage of the benzylic carbon-nitrogen bond being a notable reaction pathway. nih.govnih.gov This process often leads to deamination, generating radical or ionic intermediates. whiterose.ac.uk

The mechanism of photochemical C-N bond cleavage can vary. One common pathway involves the formation of a benzylic radical. whiterose.ac.uk Upon photoexcitation, the molecule can undergo homolytic cleavage of the C-N bond, yielding a benzylic radical and a dimethylaminyl radical. The benzylic radical is relatively stable due to resonance delocalization into the aromatic ring. These radicals can then participate in subsequent reactions, such as hydrogen abstraction from the solvent or dimerization.

Visible-light photocatalysis offers a milder method for such transformations. researchgate.net For example, flavin derivatives can act as photocatalysts for the aerobic oxidation of benzylamines. researchgate.net In these systems, the excited photocatalyst initiates an electron transfer process, leading to the formation of a radical cation of the amine, which can then undergo fragmentation or further reaction to yield deaminated products. researchgate.net

Studies on the photochemical release of amines from compounds with a benzylic C-N bond show that the reaction yields and pathways can be highly dependent on the solvent and the substitution pattern on the aromatic ring. nih.gov For instance, the photochemical release of primary and secondary amines can proceed in high yields in methanol. nih.gov

Environmental Transformation Pathways of Phenolic Mannich Bases Academic Focus on Mechanisms

Microbial Degradation Mechanisms of Related Methylphenols

The microbial breakdown of phenolic compounds, including methylphenols, is a key environmental attenuation process. researchgate.net Bacteria, in particular, have developed sophisticated enzymatic systems to utilize these aromatic compounds as sources of carbon and energy. ijrrjournal.comacademicjournals.org The degradation pathways for phenols and related methylphenols generally proceed under aerobic conditions and involve a multi-step enzymatic cascade. researchgate.net

The initial and rate-limiting step in the aerobic catabolism of phenol (B47542) is its conversion to catechol by phenol hydroxylase. mdpi.com For substituted phenols like methylphenols, a similar hydroxylation step occurs. Following the formation of a catechol-type intermediate, the aromatic ring is cleaved. This ring fission is a critical step and typically follows one of two main pathways, depending on the microbial species and its specific enzymes ijrrjournal.comnih.gov:

Ortho-cleavage (intradiol fission): The enzyme catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. This pathway leads to the formation of cis,cis-muconic acid, which is subsequently metabolized to intermediates of the Krebs cycle, such as succinate (B1194679) and acetyl-CoA. mdpi.comfrontiersin.org

Meta-cleavage (extradiol fission): The enzyme catechol 2,3-dioxygenase cleaves the aromatic ring at a bond adjacent to the hydroxyl groups. nih.gov This pathway results in the formation of 2-hydroxymuconic semialdehyde, which is further processed into intermediates that can enter central metabolism. frontiersin.org

Studies on methylphenol isomers demonstrate these principles. For instance, the degradation of 4-chloro-2-methylphenol (B52076) by an activated sludge isolate proceeds via a modified ortho-cleavage pathway. nih.gov In the case of dimethylphenols, bacterial strains have been shown to utilize either meta- or ortho-cleavage pathways, although some isomers can be converted into dead-end products like 4-hydroxy-3-methylbenzoic acid. nih.gov The specific pathway utilized can be influenced by the microbial consortium present, as mixed cultures can sometimes overcome the metabolic bottlenecks observed in single strains. frontiersin.orgnih.gov

Table 1: Key Enzymes and Intermediates in Aerobic Microbial Degradation of Phenolic Compounds
PathwayKey EnzymeInitial Ring-Cleavage ProductReference
Ortho-cleavageCatechol 1,2-dioxygenasecis,cis-Muconic acid mdpi.comfrontiersin.org
Meta-cleavageCatechol 2,3-dioxygenase2-Hydroxymuconic semialdehyde nih.govfrontiersin.org

Abiotic Degradation Pathways: Oxidative and Photolytic Processes

Oxidative Processes: Advanced oxidation processes (AOPs), which involve highly reactive species like hydroxyl radicals (•OH), are significant contributors to the degradation of phenolic compounds. mdpi.com These radicals can be generated through various environmental mechanisms, including the Fenton reaction (Fe²⁺/H₂O₂) or photochemical processes. mdpi.com The oxidation of 4-methylphenol (p-cresol), a related compound, has been studied extensively. Direct oxidation can convert the methyl group into a carboxylic acid, forming p-hydroxybenzoic acid. niscpr.res.inepa.gov The reaction of phenols with hydroxyl radicals typically proceeds via electrophilic addition to the aromatic ring, leading to the formation of hydroxylated intermediates, or via hydrogen abstraction from the phenolic hydroxyl group, forming a phenoxy radical. These initial products can undergo further oxidation, leading to ring-opening and eventual mineralization. mdpi.com

Photolytic Processes: Photolysis, or the degradation of a molecule by light, represents another important abiotic pathway. nih.gov Phenolic compounds can undergo direct photolysis by absorbing ultraviolet (UV) radiation, which excites the molecule and can lead to the cleavage of chemical bonds. mdpi.comnih.gov Indirect photolysis can also occur, where other substances in the environment (photosensitizers) absorb light and transfer the energy to the phenolic compound or generate reactive species (like singlet oxygen or hydroxyl radicals) that then react with it. mdpi.com The photolytic degradation of phenolic compounds in aqueous solutions can lead to a variety of transformation products through processes like hydroxylation, polymerization, and fragmentation. mdpi.com For example, the photodegradation of phenol in the presence of a TiO₂ photocatalyst leads to mineralization, with intermediates such as hydroquinone (B1673460) and catechol being formed. mdpi.com

Table 2: Major Abiotic Degradation Pathways for Phenolic Compounds
PathwayPrimary Reactive Species/DriverGeneral MechanismReference
OxidationHydroxyl Radicals (•OH)Electrophilic addition or hydrogen abstraction, leading to ring hydroxylation and cleavage. mdpi.commdpi.com
Direct PhotolysisUV RadiationAbsorption of light leads to bond cleavage. nih.gov
Indirect PhotolysisPhotosensitizers, Reactive Oxygen SpeciesEnergy transfer or reaction with photochemically generated reactive species. mdpi.com

Identification and Mechanistic Understanding of Environmental Transformation Products

The environmental transformation of 4-[(Dimethylamino)methyl]-2-methylphenol and related phenolic compounds results in the formation of a complex array of intermediate products. Identifying these transformation products (TPs) is essential for a complete understanding of the degradation pathway and the potential environmental fate of the original contaminant. nih.gov

The structure of the parent compound suggests several potential sites for initial transformation. The dimethylamino group, the methyl group, and the aromatic ring itself are all susceptible to attack.

N-Dealkylation: The dimethylamino moiety is a likely site for initial oxidative attack, leading to the sequential removal of methyl groups (N-demethylation) to form the corresponding secondary and primary amines.

Side-Chain Oxidation: The methyl group attached to the phenolic ring can be oxidized. This typically proceeds through a stepwise oxidation from a methyl group (-CH₃) to a hydroxymethyl group (-CH₂OH), then to an aldehyde (-CHO), and finally to a carboxylic acid (-COOH). epa.gov For example, the microbial metabolism of 4-methylphenol can produce p-hydroxybenzyl alcohol, p-hydroxybenzaldehyde, and p-hydroxybenzoic acid. epa.gov

Ring Hydroxylation and Cleavage: As described in the microbial and abiotic pathways, the aromatic ring can be hydroxylated to form catechol or hydroquinone derivatives. These dihydroxylated intermediates are then susceptible to ring cleavage, breaking down the aromatic structure into smaller, aliphatic molecules. mdpi.com

Oxidative Condensation: Under certain oxidative conditions, phenolic compounds can undergo condensation or polymerization reactions. For instance, the oxidative condensation of 2-amino-4-methylphenol (B1222752) has been shown to produce a 3-amino-1,4alpha-dihydro-4alpha,8-dimethyl-2H-phenoxazin-2-one compound. nih.gov

A specific example from a related compound, 4-chloro-2-methylphenol, shows that microbial degradation can lead to a transiently secreted intermediate identified as 2-methyl-4-carboxymethylenebut-2-en-4-olide, which is a product of a modified ortho-cleavage pathway. nih.gov The identification of such TPs relies on advanced analytical techniques, primarily gas or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS), which allow for the separation and structural elucidation of compounds in complex environmental matrices.

Future Research Trajectories and Emerging Academic Applications

Exploration in Advanced Materials Chemistry

The unique chemical structure of phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, provides versatile reactivity for materials engineering. nih.gov This has spurred research into what is termed "phenolic-enabled nanotechnology" (PEN), a field that leverages both covalent and non-covalent chemistries of these molecules to design functional materials. nih.gov For 4-[(Dimethylamino)methyl]-2-methylphenol, this opens promising avenues in the development of sophisticated polymers and functional materials.

A key area of future exploration is the design of "smart" or responsive polymers. Research on structurally similar compounds has demonstrated a viable pathway for this application. For instance, a pH-responsive monomer, 2-((dimethylamino)methyl)-4-methylphenyl acrylate (B77674) (DMAMCA), was synthesized from p-cresol (B1678582) (4-methylphenol) through a Mannich reaction. acs.org This monomer was subsequently incorporated into polymer chains to create thermo-pH-salt multiresponsive terpolymers. acs.org The tertiary amine group within the monomer's structure is crucial, as it imparts pH-responsiveness to the final polymer. acs.org A similar strategy could be employed with this compound to create novel functional polymers with tunable properties, sensitive to environmental stimuli like pH and temperature.

Furthermore, the catalytic activity of the aminomethylphenol structure is relevant to polymer chemistry. The positional isomer, 2-((Dimethylamino)methyl)phenol (B42718), is utilized as a catalyst and accelerator in the curing process of epoxy resins, where the tertiary amine group facilitates the polymerization of epoxy groups. This suggests that this compound could be investigated for similar catalytic roles in creating durable resins, coatings, adhesives, and elastomers.

Potential Application AreaUnderlying PrincipleRelevant Research Finding
Responsive Polymers Incorporation of the compound as a monomer to impart pH-sensitivity due to its tertiary amine group.A new cationic monomer, 2-((dimethylamino)methyl)-4-methylphenyl acrylate, was synthesized and used to fabricate thermo-pH-salt multiresponsive polymers. acs.org
Epoxy Resin Curing The tertiary amine functionality can act as a catalyst to accelerate polymerization reactions.The isomer 2-((dimethylamino)methyl)phenol serves as a catalyst in epoxy resin chemistry, aiding the curing process.
Nanomaterials The versatile reactivity of the phenolic structure is suitable for engineering hybrid nanoparticles and surface coatings.Phenolic compounds are integral to "phenolic-enabled nanotechnology" (PEN) for creating diverse functional hybrid nanoparticles. nih.gov

Interdisciplinary Computational-Experimental Research Paradigms

The integration of computational chemistry with experimental synthesis and analysis represents a powerful paradigm for accelerating materials discovery and understanding molecular behavior. For Mannich bases like this compound, this interdisciplinary approach is becoming increasingly vital. Computational studies can predict experimental data, explore reaction mechanisms, and establish relationships between a molecule's structure and its functional properties. nih.gov

Future research will likely employ Density Functional Theory (DFT) to model the molecular structure of this compound and its derivatives. Such studies can determine stable geometries and investigate electronic properties, as has been done for other complex organic molecules. nih.govresearchgate.net For example, a combined experimental (X-ray diffraction, FT-IR, UV-vis) and computational (DFT) study of (E)-5-(diethylamino)-2-[(4-methylphenylimino)methyl]phenol successfully characterized its molecular structure and spectroscopic properties. nih.gov Similarly, molecular dynamics (MD) simulations can be used to understand intermolecular interactions in different phases. nih.gov

This hybrid approach allows for a more profound understanding of the compound's behavior. For instance, by combining synthesis with computational analysis, researchers can establish structure-activity relationships for novel derivatives, guiding the design of molecules with enhanced properties for specific applications. nih.gov

Research ApproachObjectiveExample from Related Compounds
Density Functional Theory (DFT) Predict stable molecular geometries, electronic properties, and spectroscopic behavior.The geometry of a Schiff base was optimized using DFT (B3LYP/6-311G(2d, p)) to determine its stable structure. researchgate.net
Molecular Dynamics (MD) Simulation Calculate and analyze structural properties and intermolecular interactions in the liquid phase.MD simulations were used to investigate the structural properties of mixtures of ethanolamine (B43304) and 2-amino-2-methyl-1-propanol. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Establish a mathematical relationship between chemical structure and a specific activity or property.QSAR studies were performed on benzamide (B126) substituted Mannich bases to relate biological activity with various physicochemical parameters. nih.gov

Development of Novel Synthetic Routes and Derivatization Strategies

While the Mannich reaction is a well-established method for synthesizing beta-amino ketones, ongoing research focuses on improving its efficiency, sustainability, and versatility. nih.govnih.gov Future work on this compound will likely involve optimizing its synthesis and exploring derivatization to create a wider range of functional molecules.

One promising direction is the adoption of more environmentally benign synthetic methods. For example, a novel synthesis for 2,4,6-tri(dimethylaminomethyl)phenol, a related compound, was developed using paraformaldehyde instead of the traditional formalin (an aqueous solution of formaldehyde). google.com This modification effectively solves issues related to the transport and storage of aqueous formaldehyde (B43269) and reduces the generation of wastewater. google.com Similar "green chemistry" approaches could be adapted for the synthesis of this compound.

Another area of development is the use of alternative energy sources to drive the reaction. Studies comparing microwave irradiation with conventional heating for the synthesis of other Mannich bases have shown that the microwave-assisted method can lead to a significant improvement in reaction times. researchgate.net

Furthermore, this compound can serve as a versatile building block for more complex molecules. Multi-step synthetic routes can be designed to introduce new functional groups, leading to derivatives with tailored properties. For instance, novel Mannich base nitrothiazole derivatives were created through a multi-step pathway involving N-acylation, S-alkylation, intramolecular cyclization, and a final Mannich reaction. mdpi.com This highlights the potential for using this compound as a scaffold in the synthesis of new chemical entities for various applications.

Synthesis/StrategyAdvantage/ApplicationExample
Use of Paraformaldehyde More environmentally friendly; avoids issues with formalin storage and wastewater.A method using paraformaldehyde to replace formalin was developed for synthesizing 2,4,6-tri(dimethylaminomethyl)phenol. google.com
Microwave-Assisted Synthesis Significant reduction in reaction times compared to conventional heating methods.A comparative study showed microwave irradiation made a clear improvement in reaction times for synthesizing Mannich bases. researchgate.net
Multi-step Derivatization Creates complex molecules with novel functionalities from a simpler starting scaffold.Target compounds were obtained through a multi-step route involving acylation, cyclization, and a final Mannich reaction to produce nitrothiazole derivatives. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-[(Dimethylamino)methyl]-2-methylphenol in a laboratory setting?

  • Methodological Answer : A Mannich reaction is commonly employed, where 2-methylphenol reacts with formaldehyde and dimethylamine under controlled pH (e.g., using cesium carbonate as a base) to introduce the (dimethylamino)methyl group. Hazard analysis must precede synthesis due to gas evolution and exothermic risks . Purification typically involves column chromatography or recrystallization.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm substitution patterns (e.g., aromatic proton splitting for 2-methyl and 4-[(dimethylamino)methyl] groups).
  • X-ray crystallography : Resolve bond angles and stereochemistry, as demonstrated in similar phenolic compounds .
  • Mass spectrometry : Verify molecular ion peaks and fragmentation patterns.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Conduct a pre-experiment hazard assessment per ACS guidelines, focusing on:

  • Ventilation : Mitigate gas evolution (e.g., using oil bubblers) .
  • PPE : Wear gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Toxicity management : Reference LD50 data from structurally similar dimethylamino-containing compounds (e.g., orl-mus LD50: 335 mg/kg) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility or melting points for this compound?

  • Methodological Answer : Analyze experimental conditions causing variability:

  • Crystallinity : Recrystallize using solvents like hexanes or ethyl acetate to standardize purity .
  • Hygroscopicity : Store samples in anhydrous environments to prevent moisture absorption.
  • Instrument calibration : Cross-validate melting points using differential scanning calorimetry (DSC) .

Q. What computational tools are suitable for predicting the biological activity of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT for electronic properties) and molecular docking to assess interactions with biological targets (e.g., enzymes or receptors). Tools like Gaussian or AutoDock can model binding affinities, as shown in studies on related azobenzene derivatives .

Q. How do reaction conditions influence the enantiomeric purity of this compound derivatives?

  • Methodological Answer : Optimize chiral catalysts (e.g., BINOL-based systems) and reaction temperatures to enhance stereoselectivity. Monitor enantiomeric excess via chiral HPLC or polarimetry, referencing protocols for analogous phenolic compounds .

Q. What strategies address contradictions in in vitro vs. in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and bioavailability.
  • Formulation adjustments : Use solubilizing agents (e.g., cyclodextrins) to improve in vivo absorption.
  • Dose-response studies : Align in vitro IC50 values with in vivo dosing regimens, considering toxicity thresholds .

Retrosynthesis Analysis

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Reactant of Route 1
4-[(Dimethylamino)methyl]-2-methylphenol
Reactant of Route 2
Reactant of Route 2
4-[(Dimethylamino)methyl]-2-methylphenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.